L-Cysteic acid

Catalog No.
S524814
CAS No.
498-40-8
M.F
C3H7NO5S
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cysteic acid

CAS Number

498-40-8

Product Name

L-Cysteic acid

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid

Molecular Formula

C3H7NO5S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Cysteic acid, L-; Cysteinic acid; L-Cysteic acid; NSC 254030; NSC-254030; NSC254030;

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O

Description

The exact mass of the compound L-Cysteic acid is 169.0045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Protein Chemistry and Function

  • Protein Modification and Labeling

    L-Cysteic acid's derivative, Boc-L-cysteic acid, acts as a versatile tool for protein modification. Researchers utilize it to study protein structure, function, and regulation. By attaching Boc-L-cysteic acid to specific sites on a protein, scientists can probe the impact of these modifications on the protein's activity and interactions with other molecules Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid: ]. This technique helps elucidate how proteins function within cells.

  • Protein-Protein and Protein-Ligand Interactions

    L-Cysteic acid derivatives are valuable for investigating interactions between proteins and other molecules like ligands (signaling molecules). By strategically incorporating these derivatives, researchers can study how proteins bind to each other or to ligands, providing insights into cellular processes and potential drug targets Source: Santa Cruz Biotechnology, [product page for Boc-L-cysteic acid acid-277316-57-1].

Cellular Metabolism and Stress Response

L-Cysteic acid's role in cellular processes is another area of active research. Studies suggest its involvement in regulating metabolism and cellular response to stress factors.

  • Plant Stress Response: Research indicates that L-Cysteic acid might play a role in how plants respond to environmental stressors. The vast diversity of thiols (sulfur-containing compounds) in plants, including potential L-Cysteic acid derivatives, suggests a complex interplay in stress response mechanisms that warrants further investigation [Source: Pivato et al., 2014. Glutathione metabolism and S-alkylation in plant stress responses. Front Plant Sci., 5: 208].

L-Cysteic acid, also known as 3-sulfo-L-alanine, is an organic compound with the chemical formula C₃H₇NO₅S. It is classified as a sulfonic acid and is generated by the oxidation of cysteine, where the thiol group is fully oxidized to a sulfonate group. At near-neutral pH, L-cysteic acid exists primarily in its zwitterionic form, which includes both a positively charged amino group and a negatively charged sulfonate group. This compound plays a significant role in various metabolic pathways, particularly in the biosynthesis of taurine in microalgae .

. It can be metabolized into 3-sulfolactate, which subsequently converts to pyruvate and sulfite/bisulfite via the enzyme L-cysteate sulfo-lyase . Additionally, it can undergo condensation reactions that are crucial for fatty acid synthesis by acting as a substrate for acyl acceptors . The oxidation of L-cystine by chlorine in aqueous or alcoholic solutions also yields L-cysteic acid and its esters .

L-Cysteic acid has been identified as a metabolite in various organisms, including Escherichia coli and humans. Its biological functions include acting as a precursor to proteins and participating in metabolic pathways that lead to the synthesis of essential compounds like taurine. The compound's unique sulfonic acid group enhances its solubility and reactivity compared to other amino acids, allowing it to play diverse roles in cellular processes .

Several methods exist for synthesizing L-cysteic acid:

  • Oxidation of Cystine: This method involves treating L-cystine with chlorine in water or alcohols, yielding L-cysteic acid and its esters .
  • Paired Electrolysis: This modern technique has been shown to synthesize both L-cysteine and L-cysteic acid with high purity (over 98%) and yield (over 90%) through electrochemical processes .
  • Biochemical Pathways: In biological systems, L-cysteic acid can be synthesized from cysteine via enzymatic oxidation processes.

L-Cysteic acid has several applications across different fields:

  • Nutritional Supplements: It is sometimes included in formulations aimed at enhancing metabolic health or supporting amino acid balance.
  • Biochemical Research: As a metabolite, it serves as a valuable marker for studying metabolic pathways involving sulfur-containing compounds.
  • Pharmaceuticals: Its unique properties may offer potential therapeutic avenues for conditions linked to sulfur metabolism.

Research indicates that L-cysteic acid interacts with various biological systems. For instance, it has been shown to influence fatty acid synthesis by acting as a substrate for specific enzymes involved in this process . Additionally, studies have explored its role in oxidative stress responses due to its reactivity with reactive oxygen species . Understanding these interactions can provide insights into its potential therapeutic applications.

L-Cysteic acid shares similarities with several other amino acids and sulfonic acids. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
CysteineC₃H₇NO₂SPrecursor to L-cysteic acid; contains thiol group.
TaurineC₂H₇NO₃SDerived from cysteine; lacks the carboxylic group found in amino acids.
MethionineC₅H₁₁NO₂SContains a thioether group; essential amino acid involved in methylation reactions.
SulfobetaineC₅H₁₁NO₃SQuaternary ammonium compound; used as an osmolyte.

Uniqueness of L-Cysteic Acid:

  • The presence of a sulfonate group distinguishes L-cysteic acid from other amino acids, enhancing its solubility and reactivity.
  • Its role as a precursor to taurine specifically in microalgae highlights its ecological significance compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid; [Merck Index]
Solid

XLogP3

-4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

169.00449350 g/mol

Monoisotopic Mass

169.00449350 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M6W2DJ6N5K

Other CAS

498-40-8

Wikipedia

Cysteic_acid

Dates

Modify: 2023-08-15
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